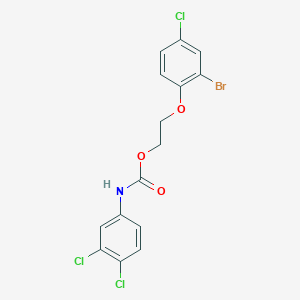

2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a widely used chemical compound in scientific research. It is commonly known as 'Bromoxynil' and belongs to the family of herbicides. Bromoxynil is used to control broadleaf weeds in various crops including cotton, soybeans, and wheat. The chemical structure of Bromoxynil is C13H8BrCl3NO2.

Mechanism of Action

Bromoxynil acts as a photosystem II inhibitor in plants. It binds to the D1 protein of photosystem II and inhibits the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species, which ultimately results in the death of the plant.

Biochemical and Physiological Effects:

Bromoxynil is toxic to both plants and animals. In plants, it causes chlorosis, necrosis, and stunting of growth. In animals, Bromoxynil can cause liver and kidney damage, respiratory distress, and neurological symptoms. Bromoxynil is also a suspected endocrine disruptor, which means it can interfere with hormone signaling pathways in animals and humans.

Advantages and Limitations for Lab Experiments

Bromoxynil is a useful tool for studying the mechanism of action of herbicides. It is a relatively simple compound that can be easily synthesized and purified. However, Bromoxynil has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. In addition, Bromoxynil is not a natural compound and may not accurately represent the effects of other herbicides on plants and animals.

Future Directions

There are several future directions for research on Bromoxynil. One area of interest is the development of new herbicides that are more effective and less toxic than Bromoxynil. Another area of interest is the investigation of the environmental fate and transport of Bromoxynil and other herbicides in soil and water. Finally, there is a need for more research on the toxicology and endocrine-disrupting effects of Bromoxynil in animals and humans.

Synthesis Methods

Bromoxynil is synthesized by reacting 2-bromo-4-chlorophenol with 3,4-dichloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields Bromoxynil as a white crystalline solid. The overall reaction can be represented as follows:

2-bromo-4-chlorophenol + 3,4-dichloroaniline + carbonylating agent → Bromoxynil + HCl + CO2

Scientific Research Applications

Bromoxynil is widely used in scientific research as a tool to study the mechanism of action of herbicides. It is used to investigate the effects of herbicides on plant growth, development, and metabolism. Bromoxynil is also used as a model compound to study the metabolism and toxicology of herbicides in animals and humans. In addition, Bromoxynil is used in environmental studies to investigate the fate and transport of herbicides in soil and water.

properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl3NO3/c16-11-7-9(17)1-4-14(11)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWDSQZHEWSSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)

![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)

![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)

![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)

![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)